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molecular formula C11H17N B8774681 Pyridine, 2,4,6-triethyl- CAS No. 50286-76-5

Pyridine, 2,4,6-triethyl-

Cat. No. B8774681
M. Wt: 163.26 g/mol
InChI Key: XVMNXGCQCHNBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04642359

Procedure details

The procedure of Example 1-a was repeated for this synthesis. From 0.05 mole (5.4 ml) of 2-methyl-2-butanol, 0.1 mole (6.5 ml) of methanesulfonic acid and 0.4 mole of propionic anhydride, after treating with NH4OH the aqueous solution of pyrylium salts, 4.1 g (50%) were obtained of a mixture of 2,6-diethyl-3,4-dimethylpyridine and of 2,4,6-triethylpyridine in the respective proportions of 96% and 4%.
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](O)([CH2:4][CH3:5])[CH3:3].CS(O)(=O)=O.[C:12](O[C:17](=O)[CH2:18][CH3:19])(=O)[CH2:13][CH3:14].[NH4+:21].[OH-].[O+]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[CH2:25]([C:26]1[C:4]([CH3:5])=[C:2]([CH3:3])[CH:1]=[C:17]([CH2:18][CH3:19])[N:21]=1)[CH3:24].[CH2:13]([C:12]1[CH:3]=[C:2]([CH2:4][CH3:5])[CH:1]=[C:28]([CH2:27][CH3:26])[N:21]=1)[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
5.4 mL
Type
reactant
Smiles
CC(C)(CC)O
Name
Quantity
6.5 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O+]1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The procedure of Example 1-a was repeated for this synthesis

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC(=CC(=C1C)C)CC
Name
Type
product
Smiles
C(C)C1=NC(=CC(=C1)CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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